1-(2-Cyclohexylethyl)piperazine

説明

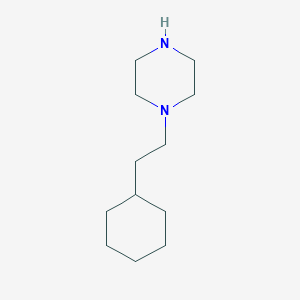

Structure

3D Structure

特性

IUPAC Name |

1-(2-cyclohexylethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2/c1-2-4-12(5-3-1)6-9-14-10-7-13-8-11-14/h12-13H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMQBFYMARPSPAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370997 | |

| Record name | 1-(2-cyclohexylethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132800-12-5 | |

| Record name | 1-(2-cyclohexylethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 132800-12-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Cyclohexylethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-(2-cyclohexylethyl)piperazine, a valuable building block in medicinal chemistry and drug development. The document details two core synthetic strategies: N-alkylation of piperazine and reductive amination. Each method is presented with detailed experimental protocols, supported by quantitative data and logical workflow diagrams.

Overview of Synthetic Strategies

The synthesis of this compound can be efficiently achieved through two principal routes:

-

N-Alkylation: This classic method involves the direct alkylation of piperazine with a suitable 2-cyclohexylethyl electrophile. To control the reaction and favor the mono-substituted product, a protecting group strategy is often employed.

-

Reductive Amination: A highly efficient and common method in medicinal chemistry, this pathway involves the reaction of cyclohexylacetaldehyde with piperazine to form an intermediate iminium ion, which is subsequently reduced to the target amine.

N-Alkylation Pathway

The N-alkylation strategy is a robust method for the synthesis of this compound. To ensure mono-alkylation and prevent the formation of the undesired bis-alkylated product, one of the nitrogen atoms of piperazine is temporarily protected, typically with a tert-butyloxycarbonyl (Boc) group. The synthesis can be divided into three main stages: preparation of the alkylating agent, alkylation of Boc-piperazine, and deprotection.

Synthesis of the Alkylating Agent: 2-Cyclohexylethyl Bromide

A common precursor for this pathway is 2-cyclohexylethyl bromide, which can be synthesized from commercially available 2-cyclohexylethanol.

Experimental Protocol: Synthesis of 2-Cyclohexylethyl Bromide

-

To a stirred solution of 2-cyclohexylethanol (1 equivalent) in a suitable solvent such as dichloromethane at 0 °C, phosphorus tribromide (0.4 equivalents) is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

-

The reaction is then carefully quenched by the slow addition of water.

-

The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield crude 2-cyclohexylethyl bromide, which can be purified by distillation.

Alkylation of N-Boc-Piperazine

With the alkylating agent in hand, the next step is the coupling with N-Boc-piperazine.

Experimental Protocol: Synthesis of 1-(2-Cyclohexylethyl)-4-Boc-piperazine

-

In a round-bottom flask, N-Boc-piperazine (1 equivalent) is dissolved in a polar aprotic solvent such as acetonitrile.

-

An inorganic base, for example, potassium carbonate (2-3 equivalents), is added to the solution.

-

2-Cyclohexylethyl bromide (1-1.2 equivalents) is then added, and the reaction mixture is heated to reflux and stirred for 12-24 hours.

-

After cooling to room temperature, the solid is filtered off, and the filtrate is concentrated under reduced pressure.

-

The residue is taken up in a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

-

Purification by column chromatography on silica gel affords pure 1-(2-cyclohexylethyl)-4-Boc-piperazine.

Deprotection of the Boc Group

The final step in this pathway is the removal of the Boc protecting group to yield the desired product.

Experimental Protocol: Synthesis of this compound

-

1-(2-Cyclohexylethyl)-4-Boc-piperazine (1 equivalent) is dissolved in a suitable organic solvent such as methanol or dichloromethane.

-

An excess of a strong acid, such as hydrochloric acid (in dioxane or isopropanol) or trifluoroacetic acid, is added.

-

The reaction mixture is stirred at room temperature for 2-4 hours.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in water and basified to a pH of 12-14 with an inorganic base (e.g., sodium hydroxide).

-

The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).

-

The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield this compound. Further purification can be achieved by distillation under reduced pressure.

Quantitative Data for N-Alkylation Pathway

| Step | Reactants | Product | Typical Yield | Purity |

| Synthesis of 2-Cyclohexylethyl Bromide | 2-Cyclohexylethanol, Phosphorus Tribromide | 2-Cyclohexylethyl Bromide | 70-85% | >95% |

| Alkylation of N-Boc-Piperazine | N-Boc-Piperazine, 2-Cyclohexylethyl Bromide, Potassium Carbonate | 1-(2-Cyclohexylethyl)-4-Boc-piperazine | 60-80% | >98% |

| Deprotection of the Boc Group | 1-(2-Cyclohexylethyl)-4-Boc-piperazine, Hydrochloric Acid | This compound | 85-95% | >99% |

Workflow Diagram for N-Alkylation Pathway

Caption: Workflow for the N-alkylation synthesis of this compound.

Reductive Amination Pathway

Reductive amination offers a more convergent and often higher-yielding approach to this compound. This one-pot reaction combines cyclohexylacetaldehyde and piperazine, with an in-situ reduction of the formed iminium ion.

Synthesis of the Aldehyde: Cyclohexylacetaldehyde

Cyclohexylacetaldehyde can be prepared from 2-cyclohexylethanol via oxidation.

Experimental Protocol: Synthesis of Cyclohexylacetaldehyde

-

To a stirred solution of 2-cyclohexylethanol (1 equivalent) in dichloromethane, pyridinium chlorochromate (PCC) or another suitable oxidizing agent (e.g., Dess-Martin periodinane) (1.5 equivalents) is added portion-wise at room temperature.

-

The reaction mixture is stirred for 2-4 hours until the starting material is consumed (monitored by TLC).

-

The reaction mixture is filtered through a pad of silica gel or celite to remove the chromium salts.

-

The filtrate is concentrated under reduced pressure to yield crude cyclohexylacetaldehyde, which is often used immediately in the next step without further purification due to its potential instability.

Reductive Amination

Experimental Protocol: Synthesis of this compound

-

In a round-bottom flask, piperazine (1-1.5 equivalents) is dissolved in a suitable solvent such as dichloromethane or methanol.

-

Cyclohexylacetaldehyde (1 equivalent) is added to the solution.

-

A reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.2-1.5 equivalents), is added portion-wise. A few drops of acetic acid can be added to catalyze iminium ion formation.

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography or distillation under reduced pressure to afford pure this compound.

Quantitative Data for Reductive Amination Pathway

| Step | Reactants | Product | Typical Yield | Purity |

| Synthesis of Cyclohexylacetaldehyde | 2-Cyclohexylethanol, Pyridinium Chlorochromate (PCC) | Cyclohexylacetaldehyde | 60-75% | >90% |

| Reductive Amination | Cyclohexylacetaldehyde, Piperazine, Sodium Triacetoxyborohydride | This compound | 70-90% | >99% |

Workflow Diagram for Reductive Amination Pathway

Caption: Workflow for the reductive amination synthesis of this compound.

Comparison of Synthesis Pathways

| Feature | N-Alkylation Pathway | Reductive Amination Pathway |

| Overall Steps | 3 steps (including precursor synthesis) | 2 steps (including precursor synthesis) |

| Key Reagents | PBr3, N-Boc-piperazine, K2CO3, HCl | PCC, Piperazine, NaBH(OAc)3 |

| Control of Selectivity | Good control of mono-alkylation via protecting group. | Generally good selectivity for mono-alkylation. |

| Yields | Moderate to good overall yield. | Good to excellent overall yield. |

| Operational Simplicity | More steps, including protection and deprotection. | Fewer steps, often a one-pot procedure for the final step. |

| Substrate Scope | Applicable to a wide range of alkyl halides. | Requires the corresponding aldehyde or ketone. |

Conclusion

Both the N-alkylation and reductive amination pathways provide viable and effective routes for the synthesis of this compound. The choice of method may depend on factors such as the availability of starting materials, desired scale of the reaction, and considerations for process optimization. The reductive amination pathway is often favored for its efficiency and higher yields in a laboratory setting. This guide provides the necessary detailed protocols and comparative data to enable researchers and drug development professionals to make an informed decision on the most suitable synthetic strategy for their specific needs.

Navigating the Pharmacological Landscape of 1-(2-Cyclohexylethyl)piperazine: A Technical Overview of a Putative Sigma Receptor Modulator

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific mechanistic, quantitative, and protocol-driven data for 1-(2-Cyclohexylethyl)piperazine. This technical guide has been constructed based on the pharmacological profile of the closely related analog, 1-Cyclohexylpiperazine, to provide a potential framework for understanding its mechanism of action. All quantitative data and experimental protocols are representative examples derived from studies on related piperazine derivatives and should be treated as illustrative.

Executive Summary

Piperazine derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities.[1] While this compound itself is not well-characterized in public domain literature, its structural analog, 1-Cyclohexylpiperazine, is recognized as a ligand for sigma (σ) receptors, with a notable affinity for the σ2 subtype.[2] This guide synthesizes the available information on related compounds to project a likely mechanism of action for this compound, focusing on its potential role as a sigma receptor modulator. We present putative quantitative data, hypothetical experimental methodologies for its characterization, and a conceptualized signaling pathway.

Projected Mechanism of Action: Sigma Receptor Modulation

Based on the activity of its structural analog, 1-Cyclohexylpiperazine, the primary mechanism of action for this compound is likely centered on its interaction with sigma receptors. The cyclohexyl group, in particular, has been associated with enhanced agonism at the σ2 receptor.[2]

-

Sigma-1 (σ1) Receptor: This receptor acts as a chaperone protein at the endoplasmic reticulum-mitochondrion interface and is involved in regulating calcium signaling and cell survival.[2]

-

Sigma-2 (σ2) Receptor: This receptor is overexpressed in various tumor cell lines and is implicated in cell proliferation and apoptosis.[2]

Derivatives of 1-Cyclohexylpiperazine, such as PB28, have demonstrated a dual activity profile, acting as both σ1 antagonists and σ2 agonists.[2] This dual modulation can lead to synergistic effects, for instance, in inhibiting cancer cell growth.[2] It is plausible that this compound shares a similar pharmacological profile.

Quantitative Pharmacological Data (Hypothetical)

The following table summarizes hypothetical quantitative data for this compound, based on values reported for analogous sigma receptor ligands. These values would need to be determined experimentally.

| Parameter | Value | Target | Assay Type |

| Binding Affinity (Ki) | |||

| σ1 Receptor | 85 nM | Human | Radioligand Binding Assay |

| σ2 Receptor | 15 nM | Human | Radioligand Binding Assay |

| Functional Activity (EC50) | |||

| σ2 Receptor Agonism | 1.5 µM | Guinea Pig Bladder | Tissue Contraction Assay |

| In Vitro Potency (IC50) | |||

| Breast Cancer Cell Line (MCF-7) | 5.2 µM | Human | Cell Viability Assay (MTT) |

Key Experimental Protocols

To elucidate the precise mechanism of action of this compound, a series of in vitro and cellular assays would be required. Below are detailed, representative protocols.

Radioligand Binding Assay for Sigma Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for σ1 and σ2 receptors.

Methodology:

-

Membrane Preparation: Prepare membrane homogenates from a cell line expressing human σ1 or σ2 receptors.

-

Assay Buffer: Use a Tris-HCl buffer at a physiological pH.

-

Radioligand: For σ1, use --INVALID-LINK---pentazocine. For σ2, use [³H]di-o-tolylguanidine (DTG) in the presence of a masking concentration of (+)-pentazocine to block σ1 sites.

-

Incubation: Incubate the membrane preparation with the radioligand and varying concentrations of the test compound (this compound).

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculate the IC50 value from competition binding curves and convert it to a Ki value using the Cheng-Prusoff equation.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic or anti-proliferative effects of the compound on cancer cell lines.

Methodology:

-

Cell Culture: Plate cancer cells (e.g., MCF-7 breast cancer cells) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Plot the absorbance against the compound concentration to determine the IC50 value, which is the concentration that inhibits cell growth by 50%.

Visualizing the Putative Signaling Pathway and Workflow

The following diagrams, generated using the DOT language, illustrate the potential signaling pathway of a σ2 receptor agonist and a typical experimental workflow for its characterization.

Caption: Putative signaling pathway of a σ2 receptor agonist.

Caption: General experimental workflow for compound characterization.

Conclusion

While direct experimental evidence for this compound is currently unavailable in public research, the well-documented pharmacology of its close analog, 1-Cyclohexylpiperazine, provides a strong foundation for predicting its mechanism of action. It is highly probable that this compound functions as a sigma receptor modulator, with a potential affinity for the σ2 subtype. This profile suggests possible therapeutic applications in areas such as oncology and neurology.[2] The experimental protocols and hypothetical data presented herein offer a roadmap for the systematic investigation required to confirm this putative mechanism and unlock the full therapeutic potential of this and related piperazine derivatives.

References

1-(2-Cyclohexylethyl)piperazine molecular structure and conformation

An In-depth Technical Guide on the Molecular Structure and Conformation of 1-(2-Cyclohexylethyl)piperazine

Introduction

This compound is a chemical compound featuring a cyclohexane ring linked to a piperazine moiety via an ethyl bridge. Its molecular formula is C12H24N2, and its structure is represented by the SMILES string C1CCC(CC1)CCN2CCNCC2.[1] This molecule is of interest in medicinal chemistry due to the prevalence of both piperazine and cyclohexane scaffolds in various pharmacologically active agents.[2][3] Understanding the three-dimensional structure and conformational preferences of this molecule is crucial for predicting its physicochemical properties, receptor binding affinity, and overall biological activity. This guide provides a detailed analysis of its molecular structure and conformational landscape, supported by established principles of stereochemistry and computational chemistry.

Molecular Structure

The molecular structure of this compound is composed of three distinct structural units: a cyclohexane ring, an ethyl linker, and a piperazine ring. The connectivity of these units dictates the overall topology of the molecule.

| Feature | Description |

| Cyclohexane Ring | A six-membered saturated carbocycle. |

| Ethyl Linker | A two-carbon chain connecting the cyclohexane and piperazine rings. |

| Piperazine Ring | A six-membered saturated heterocycle containing two nitrogen atoms at positions 1 and 4. |

| Molecular Formula | C12H24N2 |

| SMILES | C1CCC(CC1)CCN2CCNCC2[1] |

| InChI | InChI=1S/C12H24N2/c1-2-4-12(5-3-1)6-9-14-10-7-13-8-11-14/h12-13H,1-11H2[1] |

Conformational Analysis

The conformational flexibility of this compound is primarily determined by the torsional freedom of the cyclohexane and piperazine rings, as well as the rotation around the single bonds of the ethyl linker.

Cyclohexane Ring Conformation

The cyclohexane ring predominantly adopts a chair conformation , which is the most stable arrangement as it minimizes both angle strain (maintaining near-tetrahedral bond angles) and torsional strain (with all C-H bonds in a staggered arrangement).[4] The ethylpiperazine substituent can occupy either an axial or an equatorial position on the cyclohexane ring.

Due to steric hindrance, specifically 1,3-diaxial interactions between the substituent and the axial hydrogens on the same side of the ring, the conformer with the bulky ethylpiperazine group in the equatorial position is significantly more stable .[5][6] The energy difference between the equatorial and axial conformers leads to a strong preference for the equatorial arrangement at equilibrium.

Piperazine Ring Conformation

Similar to cyclohexane, the piperazine ring also exists in a stable chair conformation .[7] The presence of the two nitrogen atoms introduces lone pairs of electrons, which can influence the ring's electronic properties and interactions. The chair conformation allows for the substituents on the nitrogen atoms to be in either axial or equatorial positions. In this compound, the cyclohexylethyl group is attached to one of the nitrogen atoms.

Ethyl Linker and Overall Conformation

The ethyl linker possesses rotational freedom around the C-C and C-N single bonds. The relative orientation of the cyclohexane and piperazine rings is determined by the dihedral angles of this linker. The most stable conformations will have a staggered (anti or gauche) arrangement of the atoms along these bonds to minimize torsional strain.

The overall preferred conformation of this compound is therefore one in which:

-

The cyclohexane ring is in a chair conformation.

-

The piperazine ring is in a chair conformation.

-

The ethylpiperazine substituent is in the equatorial position on the cyclohexane ring.

-

The ethyl linker adopts a staggered conformation to minimize steric clashes between the two rings.

The interplay of these factors results in a dynamic equilibrium between different conformers, with the one described above being the most populated.

Caption: Conformational relationships in this compound.

Quantitative Structural Data

| Parameter | Fragment | Typical Value |

| Bond Length | C-C (alkane) | 1.54 Å |

| C-N (amine) | 1.47 Å | |

| C-H | 1.09 Å | |

| N-H | 1.01 Å | |

| Bond Angle | C-C-C (sp3) | ~109.5° |

| C-N-C (amine) | ~109.5° | |

| H-C-H | ~109.5° | |

| Dihedral Angle | C-C-C-C (staggered) | ~60° (gauche), 180° (anti) |

| H-C-C-H (staggered) | 60° |

Experimental and Computational Protocols for Conformation Determination

The determination of the precise three-dimensional structure and conformational preferences of molecules like this compound relies on a combination of experimental techniques and computational methods.

Experimental Protocols

-

X-Ray Crystallography : This is a powerful technique for determining the exact atomic and molecular structure of a compound in its crystalline state.[8]

-

Methodology : A single crystal of the compound is grown and irradiated with a beam of X-rays. The resulting diffraction pattern is measured and analyzed to produce a three-dimensional electron density map, from which the positions of the atoms can be determined.[8] This provides highly accurate data on bond lengths, bond angles, and the solid-state conformation.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most common method for determining molecular structure and conformation in solution.

-

Methodology : One- and two-dimensional NMR experiments (e.g., 1H, 13C, COSY, NOESY) are performed on a solution of the compound.

-

Chemical Shifts and Coupling Constants : These parameters provide information about the electronic environment and connectivity of atoms. Vicinal coupling constants (3J) are particularly useful for determining dihedral angles via the Karplus equation.

-

Nuclear Overhauser Effect (NOE) : NOESY experiments detect through-space interactions between protons that are close to each other (< 5 Å), providing crucial distance constraints for defining the molecule's conformation.

-

-

Computational Protocols

Computational chemistry is widely used to model and predict the conformational landscape of flexible molecules.

-

Molecular Mechanics (MM) : This method uses classical physics to model molecules as a collection of atoms held together by springs (bonds).

-

Methodology : A force field (e.g., MMFF, AMBER) is used to calculate the potential energy of different conformations. A conformational search is performed by systematically or randomly rotating the rotatable bonds to find low-energy structures. This is a computationally efficient way to explore the conformational space.

-

-

Quantum Mechanics (QM) : These methods provide a more accurate description of the electronic structure and energies of molecules.

-

Methodology : The geometries of the low-energy conformers found by molecular mechanics are often further optimized using QM methods (e.g., Density Functional Theory - DFT). These calculations provide more accurate relative energies of the different conformers, allowing for the prediction of their equilibrium populations.

-

Caption: Workflow for determining molecular structure and conformation.

References

- 1. PubChemLite - this compound (C12H24N2) [pubchemlite.lcsb.uni.lu]

- 2. researchgate.net [researchgate.net]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Khan Academy [khanacademy.org]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. Piperazine - Wikipedia [en.wikipedia.org]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 1-Cyclohexylpiperazine (CAS 17766-28-8)

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this document is intended for research and development purposes only. All handling and use of this chemical should be conducted by trained professionals in a controlled laboratory setting, adhering to all applicable safety guidelines.

Introduction

This technical guide provides a comprehensive overview of the properties, synthesis, and biological significance of the compound with CAS number 17766-28-8. It is critical to note that while the user query specified the name "1-(2-Cyclohexylethyl)piperazine," the CAS number 17766-28-8 correctly corresponds to 1-Cyclohexylpiperazine . This document will focus exclusively on the properties and data associated with 1-Cyclohexylpiperazine.

1-Cyclohexylpiperazine is an organic compound featuring a piperazine ring N-substituted with a cyclohexyl group.[1] This structure serves as a key pharmacophore and building block in medicinal chemistry, most notably in the development of high-affinity ligands for sigma (σ) receptors.[2] Its derivatives have shown potential in diagnostics and therapeutics, particularly in oncology and neuroscience.[3][4] This guide consolidates available technical data, including physicochemical properties, detailed synthesis protocols, spectroscopic information, and an exploration of its biological activity.

Physicochemical and Spectroscopic Properties

The fundamental properties of 1-Cyclohexylpiperazine are summarized below. Data has been compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties of 1-Cyclohexylpiperazine

| Property | Value | Source(s) |

| CAS Number | 17766-28-8 | [5] |

| IUPAC Name | 1-cyclohexylpiperazine | [5] |

| Molecular Formula | C₁₀H₂₀N₂ | [2] |

| Molecular Weight | 168.28 g/mol | [2] |

| Appearance | White to light yellow or yellow-brownish low melting solid/powder. | [2][6] |

| Melting Point | 28-32 °C | |

| Boiling Point | 287.25 °C (rough estimate) | |

| Density | 0.9725 g/cm³ (rough estimate) | [2] |

| pKa (Predicted) | 9.25 ± 0.10 | [2] |

| Solubility | Slightly soluble in Chloroform and Methanol. | [2] |

| InChIKey | XPDSXKIDJNKIQY-UHFFFAOYSA-N | [5] |

| SMILES | C1CCC(CC1)N2CCNCC2 | [5] |

Table 2: Spectroscopic Data Summary

| Spectroscopy Type | Data Availability | Source(s) |

| ¹H NMR | Spectrum available. Conforms to structure. | [6][7] |

| ¹³C NMR | Spectrum available. | [5] |

| Infrared (IR) | Vapor Phase IR Spectrum available from SpectraBase. | [5] |

| Mass Spectrometry (MS) | GC-MS data available from SpectraBase / DigiLab. | [5] |

Note: While the existence of spectroscopic data is confirmed, detailed peak lists and chemical shifts are best obtained directly from the cited databases such as PubChem or commercial suppliers.

Synthesis of 1-Cyclohexylpiperazine

A robust and scalable synthesis protocol for 1-Cyclohexylpiperazine has been detailed in the literature, notably in patent CN112645901A. The method involves a two-step process: N-alkylation of a protected piperazine followed by deprotection.

This protocol is adapted from patent CN112645901A.[8][9]

Step 1: Synthesis of 4-Boc-1-cyclohexylpiperazine (Intermediate)

-

To a 50L reaction vessel, add cyclohexyl bromide (4.8 kg, 29.5 mol), anhydrous acetonitrile (30 kg), 1-Boc-piperazine (5.0 kg, 26.84 mol), and potassium carbonate (4.08 kg, 29.5 mol) under stirring.

-

Slowly heat the mixture to reflux and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid inorganic salts.

-

Concentrate the filtrate to dryness under reduced pressure to obtain 4-Boc-1-cyclohexylpiperazine as a red oily substance (yield: ~96.6%).

Step 2: Deprotection to form 1-Cyclohexylpiperazine Hydrochloride

-

At room temperature, add the intermediate from Step 1 (7.0 kg) to a 50L reactor.

-

Add absolute ethanol (26 kg) followed by the slow addition of concentrated hydrochloric acid (6.6 L). Caution: This addition is exothermic and generates gas. Control the rate of addition and ensure adequate ventilation.

-

After adding the acid, gradually heat the mixture to reflux and maintain for 4 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture and evaporate the solvent to dryness under reduced pressure.

-

Add isopropanol to the residue to form a slurry.

-

Filter the solid product and dry to obtain 1-cyclohexylpiperazine hydrochloride.

Step 3: Neutralization to 1-Cyclohexylpiperazine (Free Base)

-

Dissolve the hydrochloride salt from Step 2 in water (6 kg) in a 20L reaction vessel.

-

Adjust the pH to 14 using a 20% sodium hydroxide solution.

-

Extract the aqueous layer with dichloromethane (6 kg). Separate the layers.

-

Re-extract the aqueous layer with dichloromethane (2 x 2 kg), ensuring the pH of the aqueous layer remains at 14.

-

Combine all organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by distillation under reduced pressure to yield pure 1-Cyclohexylpiperazine as an oil that solidifies on standing (melting point ~34 °C).

Biological Activity and Applications

1-Cyclohexylpiperazine is primarily recognized for its interaction with sigma (σ) receptors, which are overexpressed in various tumor cell lines.[4] While it serves as a foundational structure for more complex and potent ligands, it possesses intrinsic binding affinity, particularly for the σ₂ subtype.

The compound itself is a moderate affinity σ₂ receptor ligand. Its key value lies in being a crucial component of high-affinity σ₂ receptor agonists like PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine).[3] The cyclohexylpiperazine moiety is essential for the binding of these more complex derivatives to the sigma receptors. Studies on PB28 and related analogs have elucidated a potential mechanism for inducing cell death in cancer cells.[4]

Table 3: Sigma Receptor Binding Affinities

| Compound | Receptor | Binding Affinity (Ki, nM) | Cell Line / Tissue |

| 1-Cyclohexylpiperazine (59) | σ₂ | 4.70 | SK-N-SH Cells |

| PB28 (Derivative) | σ₁ | 0.38 | Guinea Pig Brain |

| PB28 (Derivative) | σ₂ | 0.68 | Rat Liver |

Data sourced from Berardi et al. (2009).

The 1-cyclohexylpiperazine scaffold is a privileged structure in the design of:

-

Anticancer Agents: Derivatives act as σ₂ receptor agonists, inducing apoptosis in various cancer cell lines, including pancreatic cancer.[4][5]

-

Diagnostic Imaging Agents: The high affinity of its derivatives for sigma receptors makes them candidates for the development of PET tracers for tumor imaging.[3]

-

Neurological Research Tools: As sigma receptors are involved in various CNS pathologies, these ligands are used to probe receptor function and distribution.[5]

Postulated Signaling Pathway of Derivatives

While a specific signaling pathway for 1-Cyclohexylpiperazine is not well-defined, extensive research on its potent agonist derivative, PB28, has outlined a mechanism of action in cancer cells. This pathway is believed to be representative of σ₂ agonists built upon the 1-cyclohexylpiperazine scaffold. The activation of the σ₂ receptor by these ligands initiates a signaling cascade that leads to increased production of mitochondrial Reactive Oxygen Species (ROS), subsequent activation of executioner caspases (like caspase-3), and ultimately, programmed cell death (apoptosis).[4][5]

Experimental Protocols: Biological Assays

To evaluate the biological activity of 1-Cyclohexylpiperazine and its derivatives, standard in vitro assays are employed. The following is a representative protocol for determining cytotoxicity.

This protocol is a generalized method based on procedures described for testing σ₂ receptor ligands.[5]

-

Cell Seeding: Plate pancreatic cancer cells (e.g., Panc-02) in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare stock solutions of 1-Cyclohexylpiperazine in a suitable solvent (e.g., DMSO). Serially dilute the compound to achieve a range of final concentrations (e.g., 1 µM to 100 µM). Add the compound dilutions to the cells. Include untreated and solvent-only controls.

-

Incubation: Incubate the treated cells for a specified duration (e.g., 24, 48, or 72 hours) at 37 °C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The MTT is reduced by metabolically active cells to form a purple formazan precipitate.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the solvent control. Plot the viability against the compound concentration and determine the EC₅₀ (half-maximal effective concentration) value using non-linear regression analysis.

Safety and Handling

1-Cyclohexylpiperazine is classified as a hazardous chemical. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area or chemical fume hood.

Table 4: GHS Safety and Hazard Information

| Category | Information | Source(s) |

| Signal Word | Danger | [4] |

| Hazard Classifications | Skin Corrosion/Irritation (Category 1); Serious Eye Damage/Eye Irritation (Category 1); Specific target organ toxicity - single exposure (Category 3, Respiratory system) | [4] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. | [4][5] |

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. | [4] |

This is not an exhaustive list. Always refer to the most current Safety Data Sheet (SDS) from the supplier before handling.

References

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. pure.mpg.de [pure.mpg.de]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. 1-Cyclohexylpiperazine | C10H20N2 | CID 87298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. 1-Cyclohexylpiperazine | 17766-28-8 | Benchchem [benchchem.com]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. scs.illinois.edu [scs.illinois.edu]

The Multifaceted Biological Landscape of 1-(2-Cyclohexylethyl)piperazine Derivatives: A Technical Overview

For Immediate Release

GÖTTINGEN, Germany – November 2, 2025 – The 1-(2-Cyclohexylethyl)piperazine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth analysis of the synthesis, pharmacological properties, and mechanisms of action of these compounds, tailored for researchers, scientists, and professionals in drug development. The document synthesizes key quantitative data, details experimental methodologies, and visualizes critical biological pathways to facilitate a comprehensive understanding of this important class of molecules.

The piperazine ring is a versatile building block in the design of new therapeutic agents due to its ability to be readily modified to modulate pharmacological activity.[1] Many drugs containing a piperazine moiety are used to treat a variety of conditions.[2] The introduction of a 2-cyclohexylethyl group at the N1 position has led to the discovery of compounds with significant analgesic, anticancer, and other pharmacological effects.

Analgesic Properties

One of the earliest and most notable activities associated with this class of compounds is their potent analgesic effect. The prototypical compound, (+/-)-1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine (MT-45), has demonstrated analgesic activity comparable to that of morphine.[3] Further studies on its enantiomers revealed that the S(+)-isomer is significantly more potent than the R(-)-isomer, suggesting a specific stereochemical requirement for its analgesic action.[3] These findings indicate that the mode of action for MT-45 and its related compounds may differ from that of traditional opioids, presenting a promising avenue for the development of novel pain therapeutics with potentially fewer side effects.[3]

Anticancer Activity

More recently, derivatives of 1-(2-aryl-2-adamantyl)piperazine, which share a similar structural motif with the this compound core, have been investigated for their anticancer properties.[4][5][6] These compounds have shown promising in vitro anti-proliferative activity against various human cancer cell lines, with particular efficacy against melanoma.[4][5][6]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative 1-(2-aryl-2-adamantyl)piperazine derivatives.

| Compound | Cancer Cell Line | GI₅₀ (μM) | TGI (μM) | LC₅₀ (μM) | Reference |

| 6 | SK-MEL-28 (Melanoma) | 5.2 | 11.5 | 25.1 | [4] |

| MDA-MB-435 (Melanoma) | 4.8 | 10.2 | 22.4 | [4] | |

| MDA-MB-231 (Breast) | 6.1 | 13.8 | 30.2 | [4] | |

| AsPC-1 (Pancreatic) | 7.5 | 16.2 | >50 | [4] | |

| BxPC-3 (Pancreatic) | 8.1 | 17.5 | >50 | [4] | |

| 7 | SK-MEL-28 (Melanoma) | 3.1 | 7.8 | 15.6 | [4] |

| MDA-MB-435 (Melanoma) | 2.9 | 6.5 | 13.2 | [4] | |

| MDA-MB-231 (Breast) | 4.2 | 9.1 | 18.5 | [4] | |

| AsPC-1 (Pancreatic) | 5.8 | 12.4 | 28.9 | [4] | |

| BxPC-3 (Pancreatic) | 6.3 | 14.1 | 33.7 | [4] |

GI₅₀: 50% growth inhibition; TGI: Total growth inhibition; LC₅₀: 50% lethal concentration.

Other Pharmacological Activities

Beyond analgesia and cancer, the broader class of piperazine derivatives has been explored for a multitude of therapeutic applications, including antimicrobial and antifungal,[7] radioprotective,[8] and various central nervous system activities such as antipsychotic, antidepressant, and anxiolytic effects.[9] While these studies do not always focus specifically on the this compound core, they highlight the vast therapeutic potential of the piperazine scaffold.

Experimental Protocols

A fundamental aspect of drug discovery is the reproducibility of experimental findings. Below are detailed methodologies for key experiments cited in the literature concerning this compound and related derivatives.

Synthesis of 1-(2-Aryl-2-adamantyl)piperazine Derivatives

A general synthetic route to these compounds involves the reaction of 2-aryl-2-adamantyl chlorides with an excess of 1-Boc-piperazine in a nucleophilic substitution (SN1) reaction.[4] The resulting tert-butoxycarbonyl (Boc) protected intermediate is then deprotected using trimethylsilyl chloride and sodium iodide to yield the final piperazine derivative.[4]

Synthesis of 1-(2-Aryl-2-adamantyl)piperazine Derivatives.

In Vitro Anticancer Activity Assays

The anti-proliferative effects of the adamantylpiperazine derivatives were evaluated using the Sulforhodamine B (SRB) assay.[6] This assay relies on the ability of SRB to bind to protein components of cells, providing a measure of cell mass. Human cancer cell lines are seeded in 96-well plates and exposed to various concentrations of the test compounds for a specified period. Following incubation, cells are fixed, stained with SRB, and the absorbance is measured to determine cell viability.[6]

References

- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperazine - Wikipedia [en.wikipedia.org]

- 3. Comparative study of 1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine and its enantiomorphs on analgesic and othe pharmacological activities in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Second-generation piperazine derivatives as promising radiation countermeasures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 1-(2-Cyclohexylethyl)piperazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available information regarding the solubility of 1-(2-Cyclohexylethyl)piperazine in organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide also furnishes a comprehensive, generalized experimental protocol for determining its solubility.

Introduction to this compound

This compound is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. Piperazine and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. The solubility of such compounds in various organic solvents is a critical parameter for their synthesis, purification, formulation, and in vitro/in vivo testing.

Solubility Data

Table 1: Qualitative Solubility of Piperazine and General Expectations for this compound

| Solvent | Chemical Formula | Polarity Index | Qualitative Solubility of Piperazine | Expected Solubility Trend for this compound |

| Methanol | CH₃OH | 5.1 | Soluble[1] | Likely to be soluble |

| Ethanol | C₂H₅OH | 4.3 | Soluble[1] | Likely to be soluble |

| Acetone | C₃H₆O | 5.1 | Data not available | Expected to be soluble |

| Dichloromethane | CH₂Cl₂ | 3.1 | Data not available | Expected to be soluble |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Data not available | Moderately soluble to soluble |

| Diethyl Ether | (C₂H₅)₂O | 2.8 | Poorly soluble[2] | Likely to have lower solubility |

| Hexane | C₆H₁₄ | 0.1 | Insoluble | Likely to have low to moderate solubility |

Note: The expected solubility trend for this compound is an educated estimation based on its structure. The non-polar cyclohexylethyl group may increase its solubility in less polar solvents compared to piperazine. Experimental verification is essential.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in various organic solvents. This protocol is based on the widely used shake-flask method.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade): Methanol, Ethanol, Acetone, Dichloromethane, Ethyl Acetate, etc.

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

3.2. Experimental Workflow Diagram

References

The Piperazine Scaffold: A Privileged Motif in Drug Discovery and its Diverse Biological Targets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous structural motif in medicinal chemistry. Its unique physicochemical properties, including its ability to engage in various non-covalent interactions and its favorable pharmacokinetic profile, have established it as a "privileged scaffold" in the design of therapeutic agents. This technical guide provides a comprehensive overview of the known biological targets of piperazine-containing compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to serve as a valuable resource for researchers in the field of drug discovery and development.

G-Protein Coupled Receptors (GPCRs): A Primary Target Class

Piperazine derivatives exhibit a remarkable promiscuity for GPCRs, particularly those involved in neurotransmission. This has led to their successful development as antipsychotics, antidepressants, and anxiolytics.

Serotonin Receptors

Arylpiperazine derivatives are well-known for their interaction with various serotonin (5-HT) receptor subtypes. Their binding affinities often determine their specific pharmacological effects.

Table 1: Binding Affinities (Ki, nM) of Representative Piperazine Derivatives for Serotonin Receptors

| Compound | 5-HT1A | 5-HT2A | 5-HT7 | Reference Compound |

| Aripiprazole | 1.7 | 3.4 | 15 | - |

| Vortioxetine | 15 | 19 | 1.9 | - |

| Buspirone | 1.1 | 50 | - | - |

| Flesinoxan | 0.32 | 2880 | - | - |

| Lurasidone | 1.9 | 0.47 | 0.49 | - |

Experimental Protocol: Radioligand Displacement Assay for Serotonin Receptors

This protocol outlines a standard procedure for determining the binding affinity of a test compound for serotonin receptors using a radioligand displacement assay.

Materials:

-

HEK293 cells stably expressing the human serotonin receptor subtype of interest (e.g., 5-HT1A, 5-HT2A).

-

Radioligand specific for the receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A).

-

Unlabeled reference compound (e.g., serotonin, ketanserin).

-

Test piperazine compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% BSA).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Harvest cells and homogenize in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet (membrane preparation) in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Cell membrane preparation and radioligand.

-

Non-specific Binding: Cell membrane preparation, radioligand, and a high concentration of the unlabeled reference compound.

-

Displacement: Cell membrane preparation, radioligand, and varying concentrations of the test piperazine compound.

-

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Signaling Pathway: Serotonin Receptor G-Protein Coupling

Serotonin receptors couple to different G proteins, leading to distinct downstream signaling cascades. For instance, the 5-HT1A receptor typically couples to Gi/o, inhibiting adenylyl cyclase and reducing intracellular cAMP levels, while the 5-HT2A receptor couples to Gq/11, activating phospholipase C and leading to an increase in intracellular calcium.[1][2]

Caption: G-protein coupling of 5-HT1A and 5-HT2A receptors.

Dopamine Receptors

Piperazine derivatives are prominent in the class of atypical antipsychotics, primarily due to their antagonist activity at dopamine D2 receptors. Their affinity for different dopamine receptor subtypes contributes to their efficacy and side-effect profiles.

Table 2: Binding Affinities (Ki, nM) of Representative Piperazine Derivatives for Dopamine Receptors

| Compound | D2 | D3 | D4 |

| Clozapine | 126 | 250 | 21 |

| Olanzapine | 11 | 23 | 27 |

| Risperidone | 3.13 | 7.34 | 7.26 |

| Ziprasidone | 4.8 | 7.2 | 5.3 |

| Aripiprazole | 0.34 | 0.8 | 44 |

Signaling Pathway: Dopamine D2 Receptor Signaling

Dopamine D2 receptors are coupled to Gi/o G-proteins.[][4] Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This pathway is a key target for antipsychotic drugs containing the piperazine scaffold.

Caption: Inhibitory signaling cascade of the dopamine D2 receptor.

Histamine Receptors

Certain piperazine derivatives are potent histamine H1 receptor antagonists, forming the basis of many first and second-generation antihistamines used to treat allergic conditions.

Table 3: Binding Affinities (Ki, nM) of Representative Piperazine Derivatives for Histamine H1 Receptors

| Compound | H1 |

| Cetirizine | 2.5 |

| Hydroxyzine | 2.0 |

| Cyclizine | 16 |

| Meclizine | 2.0 |

Ion Channels: Modulators of Neuronal Excitability

Piperazine-containing compounds have been shown to modulate the activity of various ion channels, contributing to their diverse pharmacological effects, including anticonvulsant and analgesic properties.

GABA-A Receptors

The anthelmintic action of piperazine is mediated through its agonist effects on GABA-A receptors in parasitic worms. This leads to hyperpolarization of the muscle cells and flaccid paralysis of the worm, which is then expelled from the host's body.[5] In vertebrates, piperazine derivatives can also modulate GABA-A receptor function.

Signaling Pathway: GABA-A Receptor-Mediated Chloride Influx

GABA-A receptors are ligand-gated ion channels that are permeable to chloride ions (Cl-).[6][7] Activation by GABA, or a GABA agonist like piperazine, opens the channel, leading to an influx of Cl- and hyperpolarization of the neuronal membrane, resulting in an inhibitory effect.

Caption: GABA-A receptor activation and subsequent neuronal inhibition.

Experimental Protocol: Whole-Cell Patch-Clamp Recording

This protocol describes the whole-cell patch-clamp technique to measure the effect of piperazine compounds on ion channel activity.[8][9][10][11]

Materials:

-

Cultured cells expressing the ion channel of interest.

-

External solution (e.g., artificial cerebrospinal fluid).

-

Internal solution (pipette solution).

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulator and microscope.

-

Borosilicate glass capillaries for pulling pipettes.

-

Test piperazine compound.

Procedure:

-

Pipette Preparation: Pull a glass capillary to form a micropipette with a tip resistance of 3-7 MΩ when filled with the internal solution.

-

Cell Preparation: Place the coverslip with cultured cells in the recording chamber and perfuse with the external solution.

-

Giga-seal Formation: Under microscopic guidance, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusional access to the cell's interior.

-

Recording: In voltage-clamp mode, hold the membrane potential at a specific voltage and record the ionic currents in response to voltage steps or application of agonists. In current-clamp mode, inject current and record changes in membrane potential.

-

Drug Application: Perfuse the test piperazine compound at various concentrations and record its effect on the ion channel currents or membrane potential.

-

Data Analysis: Analyze the recorded currents or voltage changes to determine the effect of the compound (e.g., potentiation, inhibition, block) and calculate parameters such as IC50 or EC50.

Kinases: Targets for Anti-Cancer Therapy

The piperazine moiety is a key structural feature in numerous kinase inhibitors developed for cancer therapy. These compounds often target kinases involved in cell proliferation, survival, and angiogenesis.

Cyclin-Dependent Kinase 2 (CDK2)

Piperazine derivatives have been designed as inhibitors of CDK2, a key regulator of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

Table 4: Inhibitory Activity (IC50, nM) of Representative Piperazine Derivatives against CDK2

| Compound | CDK2 IC50 (nM) |

| Milciclib (PHA-848125) | 45 |

| Dinaciclib (SCH 727965) | 1 |

| Ribociclib (LEE011) | 10 (CDK4), 39 (CDK6) |

| Palbociclib (PD 0332991) | 11 (CDK4), 16 (CDK6) |

Note: Ribociclib and Palbociclib are more selective for CDK4/6 but contain a piperazine moiety and are included for structural context.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of piperazine compounds against a specific kinase.

Materials:

-

Recombinant active kinase (e.g., CDK2/Cyclin E).

-

Kinase substrate (e.g., histone H1).

-

ATP (adenosine triphosphate).

-

Test piperazine compound.

-

Kinase assay buffer.

-

Method for detecting phosphorylation (e.g., radioactivity using [γ-32P]ATP, fluorescence, or luminescence).

-

96-well plates.

Procedure:

-

Assay Setup: In a 96-well plate, add the kinase, substrate, and varying concentrations of the test piperazine compound in the kinase assay buffer.

-

Initiation of Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).

-

Detection: Quantify the amount of substrate phosphorylation using the chosen detection method.

-

Data Analysis: Plot the percentage of kinase inhibition against the concentration of the test compound to determine the IC50 value.

Signaling Pathway: CDK2 in Cell Cycle Regulation

CDK2, in complex with Cyclin E and Cyclin A, plays a crucial role in the G1/S transition and S phase progression of the cell cycle.[12][13][14][15] It phosphorylates key substrates, such as the retinoblastoma protein (Rb), leading to the activation of E2F transcription factors and the expression of genes required for DNA replication.

Caption: Role of CDK2 in the G1/S transition of the cell cycle.

Epidermal Growth Factor Receptor (EGFR)

Some piperazine-containing compounds have been developed as inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers.

Signaling Pathway: EGFR Signaling Cascade

Upon binding of its ligand (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation, creating docking sites for various signaling proteins. This initiates multiple downstream pathways, including the Ras-Raf-MAPK and PI3K-Akt pathways, which promote cell proliferation, survival, and migration.[16][17][18][19][20]

Caption: Simplified overview of the EGFR signaling pathway.

Other Important Targets

The versatility of the piperazine scaffold extends to other target classes, including enzymes involved in neurotransmitter metabolism and other receptors.

Acetylcholinesterase (AChE)

Piperazine derivatives have been explored as inhibitors of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are a mainstay in the symptomatic treatment of Alzheimer's disease.

Table 5: Inhibitory Activity (IC50, µM) of Representative Piperazine Derivatives against Acetylcholinesterase

| Compound | AChE IC50 (µM) |

| Donepezil Analogue 4a | 0.91 |

| Donepezil Analogue 4g | 0.027 |

| Phthalimide Derivative 4b | 16.42 |

Note: These are examples from specific studies and represent the potential of the piperazine scaffold in this area.[21][22][23]

Experimental Protocol: MTT Assay for Cell Viability

This protocol is commonly used to assess the cytotoxic effects of anti-cancer piperazine derivatives on cancer cell lines.[24][25][26][27][28]

Materials:

-

Cancer cell line of interest.

-

Complete cell culture medium.

-

Test piperazine compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test piperazine compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Conclusion

The piperazine scaffold is a cornerstone in modern drug discovery, with its derivatives targeting a wide and diverse range of biological molecules. From GPCRs and ion channels in the central nervous system to kinases and enzymes implicated in cancer and other diseases, the versatility of this simple heterocycle is remarkable. This guide has provided a snapshot of the key biological targets of piperazine compounds, supported by quantitative data, experimental methodologies, and pathway visualizations. It is anticipated that the continued exploration of the chemical space around the piperazine nucleus will lead to the discovery of novel and improved therapeutics for a multitude of human diseases.

References

- 1. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 4. D2 (Dopamine) Receptors Mnemonic for USMLE [pixorize.com]

- 5. Diazepam - Wikipedia [en.wikipedia.org]

- 6. GABA Receptors Can Depolarize the Neuronal Membrane Potential via Quantum Tunneling of Chloride Ions: A Quantum Mathematical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 9. Patch Clamp Protocol [labome.com]

- 10. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]

- 11. docs.axolbio.com [docs.axolbio.com]

- 12. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 13. Putting one step before the other: distinct activation pathways for Cdk1 and Cdk2 bring order to the mammalian cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. researchgate.net [researchgate.net]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. EGF/EGFR signaling pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Structure-based design, synthesis, and biological activity evaluation of chalcone-piperazine derivatives as dual AChE and MAO B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]

- 24. MTT assay protocol | Abcam [abcam.com]

- 25. MTT (Assay protocol [protocols.io]

- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - IN [thermofisher.com]

- 28. broadpharm.com [broadpharm.com]

A Technical Guide to the Thermogravimetric Analysis of Piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of piperazine derivatives, a critical aspect of drug development and materials science. Understanding the thermal stability and decomposition profile of these compounds is paramount for ensuring drug product safety, efficacy, and shelf-life. This document offers detailed experimental protocols, quantitative data for comparison, and a visual representation of the analytical workflow.

Introduction to Thermogravimetric Analysis of Piperazine Derivatives

The piperazine ring is a prevalent scaffold in a multitude of active pharmaceutical ingredients (APIs), contributing to their desired pharmacological activity. Thermogravimetric analysis is an essential technique for characterizing the thermal stability of these molecules. By precisely measuring the change in mass of a sample as a function of temperature in a controlled atmosphere, TGA provides crucial information on decomposition temperatures, the presence of solvates, and the overall thermal robustness of the piperazine derivative. This data is vital for determining appropriate storage conditions, understanding potential degradation pathways, and ensuring compatibility with excipients in a final dosage form.

Experimental Protocols for Thermogravimetric Analysis

The following section outlines a detailed methodology for conducting TGA on piperazine derivatives. This protocol is a synthesis of common practices in the pharmaceutical industry and can be adapted based on the specific properties of the compound and the instrumentation used.

Instrumentation and Calibration

A calibrated thermogravimetric analyzer is essential for accurate and reproducible results. The instrument's temperature and mass balance should be calibrated according to the manufacturer's specifications using certified reference materials.

Sample Preparation

-

Sample Form: The piperazine derivative should be in a solid, powdered form. If the sample is in a larger crystalline or amorphous form, it should be gently ground to a fine, homogenous powder to ensure uniform heat distribution.

-

Sample Mass: Accurately weigh between 5 and 10 mg of the powdered sample into a clean, tared TGA pan. Common pan materials include aluminum or platinum.

-

Pan Type: An open pan is typically used to allow for the free escape of any evolved gases during decomposition.

TGA Instrument Parameters

-

Purge Gas: An inert gas, typically high-purity nitrogen, is used to purge the furnace and prevent oxidative degradation. A typical flow rate is 20-50 mL/min.

-

Heating Rate: A linear heating rate of 10 °C/min is standard for routine analysis. Slower heating rates (e.g., 5 °C/min) can provide better resolution of thermal events, while faster rates (e.g., 20 °C/min) may be used for initial screening.[1]

-

Temperature Range: The analysis is typically performed over a temperature range from ambient (e.g., 25 °C) to a temperature beyond the complete decomposition of the sample, often up to 600 °C or higher, to ensure all thermal events are captured.

-

Data Acquisition: The mass of the sample and the furnace temperature are continuously recorded throughout the experiment.

Data Analysis

The resulting TGA curve plots the percentage of mass loss on the y-axis against the temperature on the x-axis. The derivative of this curve, known as the DTG (Derivative Thermogravimetry) curve, plots the rate of mass loss versus temperature and is useful for identifying the temperature of maximum decomposition rate for each step. Key parameters to be determined from the data include:

-

Onset Temperature of Decomposition (Tonset): The temperature at which significant mass loss begins.

-

Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is at its maximum, as determined from the peak of the DTG curve.

-

Percentage Mass Loss: The total percentage of mass lost during each decomposition step and over the entire temperature range.

Quantitative Data on Piperazine Derivatives

The following table summarizes quantitative data from the thermogravimetric analysis of several piperazine derivatives. This data can be used for comparative purposes to understand the influence of different substituents on the thermal stability of the piperazine core structure.

| Compound | Onset Temperature (°C) | Peak Temperature (°C) | Decomposition Steps | Total Weight Loss (%) | Reference |

| Cetirizine HCl | ~165 | ~220 (initial), ~247-400 (major) | 2 | ~97.8 | [1] |

| Olanzapine (Form I) | Not specified | ~197 (melting) | 1 (post-melting) | Not specified | |

| Olanzapine (Form II) | Not specified | ~184 (polymorph transition), ~197 (melting) | Multiple thermal events | Not specified | |

| Ciprofloxacin | ~280 | Not specified | 1 | ~40 (up to 420°C) | [2] |

Note: The thermal behavior of compounds can be influenced by factors such as crystalline form (polymorphism) and the presence of solvates. The data presented here is based on the specific forms analyzed in the cited literature.

Visualization of the TGA Workflow

The following diagram illustrates the general workflow for conducting a thermogravimetric analysis of a piperazine derivative.

Caption: A flowchart illustrating the key stages of a thermogravimetric analysis experiment.

Conclusion

Thermogravimetric analysis is an indispensable tool in the development of pharmaceuticals containing the piperazine moiety. A thorough understanding of the experimental protocol and the interpretation of the resulting data allows researchers to assess the thermal stability, predict potential degradation issues, and ensure the quality and safety of the final drug product. The quantitative data provided in this guide serves as a valuable reference for comparing the thermal properties of different piperazine derivatives. By following a standardized workflow, scientists can generate reliable and reproducible TGA data to support all stages of drug development.

References

Early Research on N-cyclohexylpiperazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyclohexylpiperazine derivatives represent a significant class of compounds that have been the subject of extensive early research, primarily due to their potent interactions with various receptors in the central nervous system. A substantial body of work has focused on their activity as ligands for sigma (σ) receptors, which are implicated in a range of neurological disorders and cancer. This technical guide provides an in-depth overview of the foundational research on N-cyclohexylpiperazine derivatives, with a particular focus on their synthesis, pharmacological evaluation, and the elucidation of their mechanisms of action. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Core Pharmacological Data

The pharmacological activity of N-cyclohexylpiperazine derivatives is most prominently characterized by their binding affinity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors, as well as their functional effects, such as the inhibition of cancer cell proliferation. The following tables summarize key quantitative data from early research on the prototypical N-cyclohexylpiperazine derivative, PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine), and related analogs.

Table 1: Sigma Receptor Binding Affinities of PB28 and Analogs

| Compound | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | Selectivity (σ₁/σ₂) | Reference |

| PB28 (7) | 0.38 | 0.68 | 0.56 | [1] |

| Amide 36 | 0.11 | 179 | 1627 | [1] |

| Piperidine 15 | - | - | - | [1] |

| Piperidine 24 | - | - | - | [1] |

| N-cyclohexylpiperazine 59 | - | 4.70 | - | [1] |

Table 2: Functional Activity of N-cyclohexylpiperazine Derivatives

| Compound | Cell Line | Assay | EC₅₀ (µM) | Reference |

| Piperidine 15 | SK-N-SH | Antiproliferation | 3.64 | [1] |

| Piperidine 24 | SK-N-SH | Antiproliferation | 1.40 | [1] |

Key Experimental Protocols

Synthesis of N-cyclohexylpiperazine Derivatives

The synthesis of N-cyclohexylpiperazine derivatives typically involves a nucleophilic substitution reaction. A common approach is the reaction of a cyclohexyl-containing precursor with a piperazine derivative. For instance, the synthesis of 1-cyclohexylpiperazine can be achieved by reacting cyclohexyl halide with 1-Boc-piperazine in the presence of an inorganic base, followed by the removal of the Boc protecting group under acidic conditions. Further derivatization can be achieved by reacting the resulting N-cyclohexylpiperazine with a suitable electrophile.

Sigma Receptor Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of test compounds for sigma-1 and sigma-2 receptors.

Materials:

-

Tissues: Male Hartley guinea pig brain (for σ₁) and male Sprague-Dawley rat liver (for σ₂).

-

Radioligands: --INVALID-LINK---pentazocine (for σ₁) and [³H]-1,3-di-o-tolyl-guanidine ([³H]-DTG) (for σ₂).

-

Masking Agent: (+)-Pentazocine (to mask σ₁ sites in the σ₂ assay).

-

Non-specific Binding Control: Haloperidol.

-

Buffer: 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters.

-

Scintillation cocktail.

Procedure:

-

Membrane Preparation: Tissues are homogenized in ice-cold Tris-HCl buffer and centrifuged. The resulting pellet is resuspended and incubated to remove endogenous ligands, followed by another centrifugation and resuspension to obtain the final membrane preparation.

-

Binding Assay:

-

For σ₁ receptor binding , membrane homogenates from guinea pig brain are incubated with --INVALID-LINK---pentazocine and various concentrations of the test compound.

-

For σ₂ receptor binding , membrane homogenates from rat liver are incubated with [³H]-DTG, various concentrations of the test compound, and a saturating concentration of (+)-pentazocine to block binding to σ₁ receptors.

-

-

Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 37°C for σ₁) for a set duration to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand. The filters are washed with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The inhibition constant (Kᵢ) is calculated from the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Antiproliferation Assay (MTT Assay)

Objective: To determine the effect of N-cyclohexylpiperazine derivatives on the proliferation of cancer cell lines (e.g., SK-N-SH human neuroblastoma).

Materials:

-

SK-N-SH cells.

-

Cell culture medium (e.g., DMEM) with supplements (e.g., fetal bovine serum, antibiotics).

-

Test compounds (N-cyclohexylpiperazine derivatives).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a detergent-based solution).

-

96-well plates.

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization buffer.

-